Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and are often found in various plant species. The 8-azabicyclo[3.2.1]octane scaffold is a central structural element in many neuroactive compounds, including well-known substances like cocaine and atropine .
Preparation Methods
The synthesis of Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done by starting with an acyclic material that contains all the necessary stereochemical information to form the bicyclic structure . Another method involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions tailored to optimize yield and purity.
Chemical Reactions Analysis
Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate has numerous applications in scientific research. In chemistry, it is used as a key intermediate in the synthesis of other complex molecules . In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders such as Parkinson’s disease, depression, and schizophrenia . The compound’s unique structure makes it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter systems, particularly those involving dopamine and serotonin . By binding to receptors in these systems, it can modulate neuronal activity and influence various physiological processes.
Comparison with Similar Compounds
Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate is similar to other tropane alkaloids such as cocaine, atropine, and scopolamine . its unique structure and specific functional groups give it distinct properties and biological activities. For example, while cocaine is primarily known for its stimulant effects, this compound is studied more for its potential therapeutic applications in treating neurological disorders .
Properties
CAS No. |
68043-76-5 |
---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C14H17NO2/c16-14(17-13-7-2-1-3-8-13)15-11-5-4-6-12(15)10-9-11/h1-3,7-8,11-12H,4-6,9-10H2 |
InChI Key |
TWFVNWGLNXOSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)N2C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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